molecular formula C10H11ClO2 B8692745 mesityl chloroformate

mesityl chloroformate

Cat. No.: B8692745
M. Wt: 198.64 g/mol
InChI Key: CPJUZSXZARKCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mesityl chloroformate, also known as this compound, is an organic compound with the molecular formula C₁₀H₁₁ClO₂. It is a derivative of mesitylene and is characterized by the presence of a carbonochloridate functional group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: mesityl chloroformate can be synthesized through the reaction of mesitylene with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{Mesitylene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of mesityl carbonochloridate involves the use of large-scale reactors where mesitylene and phosgene are reacted under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The product is then purified through distillation or recrystallization to obtain high-purity mesityl carbonochloridate.

Chemical Reactions Analysis

Types of Reactions: mesityl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Oxidation and Reduction Reactions: While mesityl carbonochloridate itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products Formed:

    Carbamates: Formed by the reaction with amines

    Carbonates: Formed by the reaction with alcohols

    Thiocarbonates: Formed by the reaction with thiols

Scientific Research Applications

mesityl chloroformate has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is utilized in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of mesityl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methyl Chloroformate: Similar in structure but with a methyl group instead of a mesityl group.

    Ethyl Chloroformate: Similar in structure but with an ethyl group instead of a mesityl group.

    Phenyl Chloroformate: Similar in structure but with a phenyl group instead of a mesityl group.

Uniqueness: mesityl chloroformate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where other chloroformates may not be as effective.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) carbonochloridate

InChI

InChI=1S/C10H11ClO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3

InChI Key

CPJUZSXZARKCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-trimethylphenol (272 mg, 2.00 mmol, 1.0 equiv) was dissolved in CH2Cl2 (3.33 mL, 0.3 M) under nitrogen (N2) and cooled to 0° C. Triphosgene (208 mg, 0.700 mmol, 0.35 equiv) was dissolved in CH2Cl2 (3.33 mL) and added dropwise, followed by pyridine (0.162 mL, 2.00 mmol, 1.0 equiv). The mixture was allowed to warm to 25° C. over 18 h, at which point the reaction was quenched with 10 mL 1 normal (N) hydrochloric acid (HCl; aq) and extracted with EtOAc. The organic layer was washed with 1 N HCl (aq), dried over Na2SO4, and concentrated to give mesityl chloroformate as an oil (88% purity by 1H NMR spectroscopy). The chloroformate so prepared was used directly in the next step without further purification.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
solvent
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step Two
Quantity
3.33 mL
Type
solvent
Reaction Step Two
Quantity
0.162 mL
Type
reactant
Reaction Step Three

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